molecular formula C12H8FNO3 B6367726 4-Fluoro-3-(3-hydroxypyridin-2-yl)benzoic acid CAS No. 1261939-03-0

4-Fluoro-3-(3-hydroxypyridin-2-yl)benzoic acid

Cat. No.: B6367726
CAS No.: 1261939-03-0
M. Wt: 233.19 g/mol
InChI Key: GGFCGILVVDYBKG-UHFFFAOYSA-N
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Description

4-Fluoro-3-(3-hydroxypyridin-2-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a fluorine atom at the fourth position and a hydroxypyridinyl group at the third position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(3-hydroxypyridin-2-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include a palladium catalyst, a base, and a solvent such as tetrahydrofuran or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to maximize yield and purity. The choice of reagents, catalysts, and solvents is crucial to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(3-hydroxypyridin-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxypyridinyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

4-Fluoro-3-(3-hydroxypyridin-2-yl)benzoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(3-hydroxypyridin-2-yl)benzoic acid involves its interaction with specific molecular targets. The hydroxypyridinyl group can chelate metal ions, making it useful in the study of metalloenzymes. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-hydroxybenzoic acid: Similar structure but lacks the hydroxypyridinyl group.

    3-Hydroxy-4-pyridinylbenzoic acid: Similar structure but lacks the fluorine atom.

Uniqueness

4-Fluoro-3-(3-hydroxypyridin-2-yl)benzoic acid is unique due to the presence of both the fluorine atom and the hydroxypyridinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-fluoro-3-(3-hydroxypyridin-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-4-3-7(12(16)17)6-8(9)11-10(15)2-1-5-14-11/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFCGILVVDYBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C=CC(=C2)C(=O)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682976
Record name 4-Fluoro-3-(3-hydroxypyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-03-0
Record name 4-Fluoro-3-(3-hydroxypyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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